3,3-Difluoropropane-1,2-diamine

Description

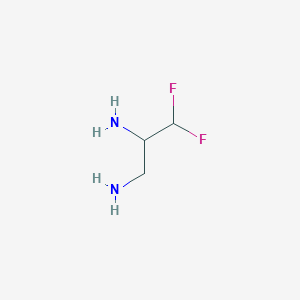

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2/c4-3(5)2(7)1-6/h2-3H,1,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYHXBZLSBGQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 3,3 Difluoropropane 1,2 Diamine

Common Synthetic Routes and Precursor Materials

A logical and efficient approach to synthesizing this compound would involve the vicinal diamination of a suitable precursor alkene. The most direct precursor for this transformation is 3,3-difluoroprop-1-ene (B1253990) . This fluorinated alkene is a known compound and serves as a key starting material. nih.gov

Alternative pathways could potentially start from precursors such as 3,3-difluoropropan-1-ol, which would require subsequent functional group manipulations to introduce the two amine groups at the 1 and 2 positions.

Reaction Mechanisms and Conditions

The direct 1,2-diamination of alkenes is a powerful tool in organic synthesis. researchgate.net Several metal-catalyzed methods could be applied to the synthesis of this compound from 3,3-difluoroprop-1-ene. One such method is rhodium-catalyzed diamination. nih.govorganic-chemistry.orgacs.org

A potential reaction mechanism could proceed as follows:

Aziridination: A rhodium catalyst, such as a dirhodium complex, reacts with a nitrogen source (e.g., a sulfamide (B24259) derivative) to form a rhodium-nitrene intermediate. This electrophilic species then reacts with the 3,3-difluoroprop-1-ene to form a transient fluorinated aziridine (B145994). organic-chemistry.org

Nucleophilic Ring-Opening: The aziridine intermediate is then subjected to nucleophilic attack by a second amine equivalent. This ring-opening step would establish the second C-N bond, yielding the 1,2-diamine backbone. nih.govorganic-chemistry.org

This type of one-pot, three-component reaction allows for the efficient construction of vicinal diamines with good regioselectivity. organic-chemistry.org The reaction conditions would likely involve the rhodium catalyst in a suitable organic solvent, with the sequential or simultaneous addition of the alkene and nitrogen sources.

Purification and Characterization Techniques

Following the synthesis, purification of the diamine would be necessary. Standard techniques for purifying amines include:

Distillation: For volatile amines.

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method, though the basicity of amines can sometimes lead to issues.

Crystallization: The most common method for purifying and handling low-molecular-weight diamines is through the formation of their acid salts. The commercial availability of this compound as a dihydrochloride salt suggests this is an effective method. bldpharm.com The free diamine can be isolated by reacting the salt with a base. The salt form is often a stable, crystalline solid that is easier to handle than the free base, which may be a volatile or hygroscopic liquid. patsnap.comchemicalbook.comresearchgate.netnih.gov

Characterization of the final product would be accomplished using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the structure and purity.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic N-H and C-F bond vibrations.

Chemical Reactivity and Transformation Pathways of Difluoropropane Diamines

Nucleophilic Reactivity of Primary Amine Functions

The primary amine groups in 3,3-Difluoropropane-1,2-diamine are expected to exhibit typical nucleophilic behavior, readily reacting with a variety of electrophiles. These reactions can include acylation, alkylation, and condensation reactions. For instance, they can react with aldehydes and ketones to form Schiff bases or, in some cases, cyclized products like hexahydropyrimidines. The nucleophilicity of the amines may be somewhat attenuated by the electron-withdrawing inductive effect of the nearby fluorine atoms.

The condensation of 1,3-diamines with aromatic aldehydes can lead to the formation of either hexahydropyrimidines or bisimines. researchgate.net The outcome of the reaction is influenced by the nucleophilicity of the diamine and the electronic properties of the aldehyde. researchgate.net Less nucleophilic amines and aldehydes with electron-withdrawing groups tend to favor the formation of the hexahydropyrimidine. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Influencing Factors |

| 1,3-Diaminopropane | Aromatic Aldehyde | Hexahydropyrimidine or Bisimine | Amine nucleophilicity, aldehyde electronics |

| 1,3-Diamino-2-propanol | Aromatic Aldehyde | Hexahydropyrimidine or Bisimine | Amine nucleophilicity, aldehyde electronics |

This table illustrates the general reactivity of 1,3-diamines with aldehydes, which can be considered analogous to the potential reactivity of this compound.

C-F Bond Activation and Selective Functionalization within Difluoromethylene Units

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. chem8.org However, the selective activation of a C-F bond in a trifluoromethyl group has been demonstrated as a viable strategy for the synthesis of gem-difluoromethylene compounds. nih.gov This suggests that similar approaches could potentially be applied to the difluoromethylene unit in this compound.

Strategies for C-F bond activation often involve the use of transition metal complexes, Lewis acids, or photochemical methods. chem8.orgnih.govresearchgate.net For example, rhodium complexes have been shown to promote C-F bond activation through a facile tautomerization process that benefits from aromaticity. chem8.org Another approach involves the use of a triol as a hydrogen bond donating agent to facilitate C-F bond cleavage. researchgate.net

The development of methods for the selective functionalization of the difluoromethylene unit in this compound would open up new avenues for the synthesis of novel fluorinated compounds with potential applications in various fields.

Cyclization Reactions and Heterocyclic Ring Formation

The 1,2-diamine motif in this compound makes it a prime candidate for cyclization reactions to form a variety of heterocyclic compounds. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. The reaction of 1,2-diamines with α-dicarbonyl compounds is a well-established method for the synthesis of pyrazines.

Furthermore, intramolecular reactions are also a possibility. For instance, if one of the amine groups is transformed into a leaving group, intramolecular nucleophilic attack by the other amine could lead to the formation of a three-membered aziridine (B145994) ring, although this would likely be a high-energy process.

The reaction of 1,3-diamines with aldehydes or ketones can result in the formation of hexahydropyrimidines. researchgate.net This type of cyclization competes with the formation of bisimines. researchgate.net The specific product formed depends on factors such as the nature of the reactants and the reaction conditions. researchgate.net

Oligomerization and Polymerization Behavior

The bifunctional nature of this compound, with its two primary amine groups, makes it a potential monomer for the synthesis of oligomers and polymers. Polycondensation reactions with difunctional electrophiles, such as diacyl chlorides or diisocyanates, could lead to the formation of polyamides or polyureas, respectively.

The incorporation of the difluoromethylene unit into the polymer backbone would be expected to impart unique properties to the resulting materials, such as increased thermal stability, chemical resistance, and altered electronic properties. The radical ring-opening polymerization of gem-difluorovinylcyclopropane has been shown to produce fluoropolymers. d-nb.info This suggests that, under the right conditions, this compound or its derivatives could also be used to create novel fluorinated polymers.

While the specific oligomerization and polymerization behavior of this compound has not been extensively reported, the principles of polymer chemistry suggest that it is a promising candidate for the development of new polymeric materials.

Coordination Chemistry and Ligand Design with Fluorinated Diamines

Chelation Properties and Conformational Preferences of Fluorinated Vicinal Diamines

The chelation of a metal ion by a vicinal diamine, such as 3,3-difluoropropane-1,2-diamine, results in the formation of a stable five-membered ring. The geometry and stability of this chelate ring are heavily influenced by the conformational preferences of the diamine ligand. The introduction of fluorine atoms onto the carbon backbone can significantly impact these preferences through a combination of steric and electronic effects.

In the case of this compound, the two fluorine atoms are attached to the same carbon (a gem-difluoro group). While the classical vicinal gauche effect is not present between the two fluorine atoms, the fluorine atoms will have significant electronic interactions with the adjacent C-C and C-N bonds. Computational studies on similar fluorinated molecules have shown that fluorine substitution dramatically influences conformational energies. mdpi.com For example, in a study of a difluorinated Scriptaid analog, conformers with specific F-C-C-F and F-C-C=O dihedral angles were found to be significantly different in energy. mdpi.com

Table 1: Conformational Analysis of a Generic threo-Difluoroalkane Moiety This table illustrates the energy differences between conformers based on a DFT study of a related compound, highlighting the influence of fluorine on conformational stability.

| Conformer | F-C-C-F Dihedral Angle | F-C-C=O Dihedral Angle | Relative Energy (kcal/mol) |

| 8a (Lowest Energy) | gauche (g+) | ~180° | 0 |

| 8b | gauche (g-) | ~180° | Substantial gap from 8a |

| 8c | anti | ~180° | Higher energy than 8b |

| Data adapted from a DFT study on a threo-difluorinated Scriptaid analog. mdpi.com |

Applications as Chiral Ligands in Asymmetric Catalysis (General diamine context)

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed and organocatalytic transformations. rsc.orgresearchgate.net Their ability to form stable chelate complexes allows for the creation of a well-defined and rigid chiral environment around a catalytic center, enabling high levels of stereocontrol. The introduction of fluorine into these diamine scaffolds can further enhance their catalytic performance by modifying their electronic properties and conformational rigidity. rsc.org

Chiral diamines are widely employed in transition metal-catalyzed reactions, such as hydrogenation, amination, and carbon-carbon bond-forming reactions. researchgate.netnih.gov For instance, iridium complexes of chiral diamines are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, producing chiral alcohols and amines with excellent enantioselectivity. nih.gov The electronic nature of the ligand is crucial; electron-withdrawing substituents, such as fluorine, on the diamine ligand can impact the catalytic activity and enantioselectivity. nih.gov

The use of fluorinated ligands in metal-catalyzed asymmetric transformations is a growing field. rsc.orgnih.gov Fluorine's strong electron-withdrawing nature can modulate the Lewis acidity of the metal center, influencing substrate binding and activation. Furthermore, the steric bulk of fluorine atoms can create specific chiral pockets that enhance enantioselection. While specific applications of this compound in this context are not yet reported, its structural similarity to well-established diamine ligands like 1,2-diaminopropane (B80664) suggests significant potential. wikipedia.org A chiral version of this compound could be a valuable ligand for various metal-catalyzed asymmetric reactions.

Table 2: Examples of Asymmetric Reactions using Chiral Diamine Ligands This table provides a general context for the types of reactions where chiral diamines and their fluorinated analogues are used.

| Reaction Type | Metal/Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Transfer Hydrogenation | Iridium | Polymeric Chiral Diamine | Functionalized Ketones | Up to 99% | nih.gov |

| Diels-Alder Reaction | Copper(II) | Chiral Diamine-derived Diimine | Acryloyl-oxazolidinone | High | rsc.org |

| Aza-Henry Reaction | Copper-Sm | Chiral Schiff Base | Nitroalkane, Imine | Up to 98% (syn-selective) | nih.gov |

In organocatalysis, chiral diamines and their derivatives are used to activate substrates through the formation of enamines or iminium ions. researchgate.net For example, protonated chiral 1,2-diamines have been successfully used as organocatalysts in asymmetric aldol (B89426) reactions, achieving high yields and enantioselectivities. researchgate.net The steric and electronic properties of the diamine are critical for the efficiency and selectivity of the reaction.

The field of organocatalytic asymmetric fluorination has also seen significant advances, employing chiral amine catalysts to mediate the enantioselective introduction of fluorine into organic molecules. rsc.orgbeilstein-journals.orgprinceton.edu A chiral fluorinated diamine like this compound could potentially act as a "chiral fluorine" source or as a catalyst itself in various organocatalytic transformations. The presence of the diamine functionality allows for multiple points of interaction with the substrate, potentially leading to highly organized transition states and excellent stereocontrol.

Development of Metal-Organic Framework (MOF) Ligands Incorporating Fluorinated Diamine Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. nih.gov The incorporation of fluorine into MOF linkers can enhance their chemical and thermal stability, modify their hydrophobicity, and create specific binding sites for guest molecules. nih.govnih.gov

Fluorinated MOFs have been designed using various strategies, including the use of fluorinated aromatic linkers or the incorporation of fluorinated anions. nih.gov These materials have shown promise for applications like CO₂ capture, where the fluorinated environment can enhance selectivity. nih.gov

A diamine like this compound could be incorporated into a larger organic linker molecule, which would then be used to construct a MOF. The diamine unit could serve as a coordination site for the metal ions, while the gem-difluoro group would introduce fluorine's unique properties into the MOF's pores. Such a "dual-functionalized" linker could lead to MOFs with interesting properties, such as enhanced photocatalytic activity or selective adsorption capabilities. acs.org For example, a recently reported fluorinated MOF with dual-functionalized linkers showed a high rate of photocatalytic hydrogen evolution. acs.org While the direct use of this compound in MOF synthesis has not been documented, the principles of using functionalized and fluorinated linkers suggest it is a viable and potentially rewarding area for future research. nih.govacs.orgchemscene.com

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no available information regarding its use in the fields of high-performance polyimides or fluorinated polyurethanes as outlined in the request.

The strict requirement to focus solely on "this compound" cannot be met due to the absence of relevant source material in the public domain. Generating content on this topic would not be factually supported.

Therefore, the requested article cannot be produced. It is recommended to verify the chemical name and its relevance to polymer science or to select a different, well-documented fluorinated diamine monomer for the subject of the article.

Advanced Materials Science: Integration of Fluorinated Diamine Monomers

Polybenzoxazines with Improved Thermal and Mechanical Characteristics

Polybenzoxazines are a class of thermosetting resins known for their high thermal stability, low water absorption, and excellent mechanical properties. researchgate.net The introduction of fluorine-containing monomers, such as 3,3-Difluoropropane-1,2-diamine, into the polybenzoxazine network is a promising strategy to further enhance these characteristics. The presence of the difluoromethyl group (CF2) is anticipated to impart several advantages.

Table 1: Anticipated Impact of this compound on Polybenzoxazine Properties (Hypothetical Data Based on Analogous Systems)

| Property | Expected Influence of this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigidity of the difluorinated propane (B168953) backbone and potential for increased intermolecular forces can elevate the Tg. |

| Decomposition Temperature (Td) | Increase | The high bond energy of C-F bonds contributes to enhanced thermal stability. researchgate.net |

| Char Yield | Increase | Fluorine atoms can promote char formation during thermal decomposition, leading to improved fire retardancy. |

| Tensile Strength | Potential Increase | The introduction of polar C-F bonds may enhance intermolecular adhesion, leading to higher tensile strength. |

| Flexural Modulus | Potential Increase | The rigid nature of the fluorinated aliphatic diamine could contribute to a higher modulus. |

| Dielectric Constant | Decrease | The low polarizability of the C-F bond is known to reduce the dielectric constant of polymers, a desirable trait for electronics applications. nih.gov |

This table presents hypothetical data based on established structure-property relationships in fluorinated polybenzoxazines. Specific experimental data for polybenzoxazines derived from this compound is required for validation.

Membranes for Gas Separation and Filtration Applications

The development of high-performance membranes for gas separation is a critical area of research, with applications ranging from natural gas purification to carbon capture. Polymeric membranes derived from fluorinated monomers have shown great promise in this field due to their unique combination of high gas permeability and selectivity. scispace.comnih.gov The incorporation of this compound into polymer backbones, particularly in polyimides, is a strategy to create membranes with enhanced separation capabilities.

The presence of fluorine atoms in the polymer matrix can disrupt chain packing, leading to an increase in the fractional free volume (FFV). energy.gov This, in turn, can enhance the permeability of gases through the membrane. Simultaneously, the specific interactions between the fluorinated groups and certain gas molecules can influence the selectivity of the membrane. For instance, the polar nature of the C-F bond can lead to favorable interactions with quadrupolar gases like CO2, potentially enhancing CO2/CH4 selectivity. nih.gov

While direct experimental data on membranes synthesized from this compound are limited, studies on other fluorinated diamine-based polyimides provide a strong basis for predicting their performance. scispace.comresearchgate.net The balance between the increase in free volume and the control over chain mobility and intermolecular interactions is key to optimizing both permeability and selectivity.

Table 2: Predicted Gas Separation Performance of a Hypothetical Membrane Incorporating this compound

| Gas Pair | Predicted Permeability (Barrer) | Predicted Selectivity (α) | Basis for Prediction |

| CO₂/CH₄ | High | High | Increased free volume from CF₂ groups enhances permeability, while polar interactions can favor CO₂ transport, improving selectivity. nih.gov |

| O₂/N₂ | Moderate | Moderate | The size-sieving ability of the polymer matrix, influenced by the diamine structure, will be a key factor. |

| H₂/CH₄ | High | High | The small kinetic diameter of H₂ combined with the potential for high free volume would likely result in high permeability and selectivity. researchgate.net |

| He/N₂ | Very High | High | Similar to H₂, the small size of Helium would lead to high permeability through a high free volume matrix. |

Note: The values in this table are predictive and based on the performance of membranes made from structurally similar fluorinated diamines. Experimental validation is necessary to determine the actual performance of membranes containing this compound.

Computational Chemistry and Theoretical Investigations of Fluorinated Diamines

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of fluorinated diamines. The introduction of fluorine, the most electronegative element, significantly alters the electronic landscape of the molecule.

Key Findings from Theoretical Studies on Related Compounds:

Electron Distribution and Polarization: Fluorination drastically changes the chemical and physical properties of organic molecules. mdpi.com The strong electron-withdrawing nature of fluorine atoms in 3,3-Difluoropropane-1,2-diamine induces a strong polarization of the C-F bonds. This leads to a localized electron deficiency on the carbon atom at the C3 position and a high electron density around the fluorine atoms. This polarization affects the entire molecule, influencing the basicity of the adjacent amine groups and the reactivity of the C-H bonds.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. In fluorinated compounds, the HOMO-LUMO gap can be altered, which may enhance chemical stability. emerginginvestigators.org Computational studies on similar fluorinated molecules have shown that fluorination can lead to higher chemical stability. emerginginvestigators.org For this compound, calculations would likely show a lowering of the HOMO energy due to the inductive effect of the fluorine atoms, making the molecule less susceptible to oxidation compared to propane-1,2-diamine.

Reactivity Indicators: Quantum chemical calculations can provide insights into reaction pathways. frontiersin.org For instance, the calculated activation energies for various reactions can predict the most likely transformation a molecule will undergo. frontiersin.org Studies on the formation of fluorinated 2,3-diaminophenazines from fluorinated o-phenylenediamines have used DFT calculations to successfully predict the experimentally observed ratio of isomers, demonstrating the predictive power of these methods. rsc.org

Below is a table of computed properties for a structurally related isomer, 2,2-Difluoropropane-1,3-diamine, which illustrates the type of data generated through these computational methods.

Table 1: Computed Properties for 2,2-Difluoropropane-1,3-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 110.11 g/mol | PubChem nih.gov |

| XLogP3-AA | -1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 110.06555459 Da | PubChem nih.gov |

| Topological Polar Surface Area | 52 Ų | PubChem nih.gov |

Conformational Analysis and Rotational Isomerism

The flexibility of the propane (B168953) backbone in this compound allows for various spatial arrangements, or conformations, due to rotation around its C-C single bonds. Fluorine substitution has a profound impact on these conformational preferences. nih.govnih.gov

Detailed conformational analyses of the closely related 1,3-difluoropropylene (–CHF–CH₂–CHF–) motif show that it strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. nih.govnih.govacs.org These findings provide a strong basis for predicting the conformational behavior of this compound.

Key Conformational Influences:

Gauche and Anti Conformations: Like simple alkanes, the carbon backbone can adopt gauche (staggered, with substituents at 60° to each other) and anti (staggered, with substituents at 180°) conformations.

Fluorine-Specific Effects: The presence of the gem-difluoro group (CF₂) at the C3 position introduces significant steric and electronic effects. Repulsive interactions between the electron-rich fluorine atoms and the lone pairs of the nitrogen atoms in the amino groups play a crucial role.

Intramolecular Hydrogen Bonding: A key feature for this compound would be the potential for intramolecular hydrogen bonding between the N-H of the amino groups and the fluorine atoms (N-H···F). While often considered weak, such interactions can stabilize specific conformations where the donor and acceptor are in close proximity. ucla.edumdpi.com

Solvent Effects: The polarity of the solvent can significantly alter the conformational equilibrium. nih.govnih.gov In polar solvents, conformations with a higher molecular dipole moment may be stabilized. In contrast, in nonpolar solvents, intramolecular hydrogen bonds and steric effects might be more dominant.

Computational studies on fluorinated piperidines have shown that the conformational behavior is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net A similar systematic computational analysis of this compound would be necessary to fully rationalize its conformational preferences. researchgate.net

Table 2: Predicted Conformational Preferences for 1,3-Difluoropropane This table on a related compound illustrates how conformer populations can be predicted. A similar analysis would be applicable to this compound.

| Conformer | Description | Predicted Population (Gas Phase) | Key Interaction |

|---|---|---|---|

| gg(l) | Gauche/Gauche (like signs) | Dominant | Stabilizing σC–H → σ*C–F hyperconjugation nih.gov |

| ag | Anti/Gauche | Secondary | Less stabilizing interactions |

| gg(u) | Gauche/Gauche (unlike signs) | Virtually no population | Repulsive parallel C-F bonds |

Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

The amine groups in this compound make it a prime candidate for forming strong intermolecular hydrogen bonds. Computational studies are essential for quantifying the strength and geometry of these interactions.

Hydrogen Bonding: The two primary amine groups can act as both hydrogen bond donors (N-H) and acceptors (N lone pair). This allows for the formation of extensive networks of intermolecular hydrogen bonds, which would govern the compound's physical properties like boiling point and solubility. Computational studies on atmospheric diamines and sulfuric acid have shown that diamines form very strong hydrogen-bonded complexes. nih.gov A single diamine molecule can efficiently stabilize multiple acid molecules, highlighting their potent interaction capabilities. nih.gov

N-H···F Interactions: As mentioned, intramolecular N-H···F hydrogen bonds are possible. Intermolecularly, the fluorine atoms could also act as weak hydrogen bond acceptors. The existence and significance of hydrogen bonds involving organic fluorine have been a topic of discussion, but spectroscopic and computational analyses have provided unequivocal evidence for their presence, with interaction energies (ΔG) up to 6 kJ mol⁻¹ in CCl₄. rsc.org

Halogen Bonding: While less common for fluorine, halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. Rational computational design has been explored for systems that could exhibit strong halogen bonding involving fluorine, suggesting that while challenging, it is feasible to design molecules where this interaction plays a role. nih.gov

Theoretical studies can model dimers or larger clusters of this compound to calculate the binding energies of different arrangements, revealing the most stable intermolecular configurations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathways, intermediates, and transition states.

Synthesis Mechanisms: The synthesis of diamines often involves processes like the ammonolysis of dihalides. wikipedia.org For a fluorinated precursor, computational modeling could predict the activation barriers for the nucleophilic substitution steps, providing insight into the reaction conditions required.

Polymerization Reactions: Diamines are common monomers for synthesizing polymers like polyimides and polyamides. chemmethod.com Theoretical studies can elucidate the mechanism of polymerization, for example, by modeling the two-step imidization process used to form polyimides. mdpi.com

Metabolic Pathways: If considering biological applications, computational methods can predict metabolic pathways. For instance, quantum chemical calculations have been used to investigate the activation and deactivation pathways of nitrosamines to assess their carcinogenic risk, revealing differences in the free energy profiles of carcinogenic and non-carcinogenic molecules. frontiersin.org

DFT calculations are routinely used to locate the transition state structures and calculate their energies, which correspond to the activation energy of the reaction. This information is critical for understanding reaction rates and selectivity. rsc.org

Molecular Design and Property Prediction for Novel Difluoropropane Diamine Architectures

A significant advantage of computational chemistry is its ability to design novel molecules and predict their properties before they are ever synthesized in a lab. This accelerates the discovery of new materials with desired characteristics.

Designing Monomers for Advanced Polymers: Fluorinated diamines are highly sought after as monomers for high-performance polymers like fluorinated polyimides (FPIs). mdpi.comnih.gov Introducing fluorine can lead to desirable properties such as low dielectric constants, high thermal stability, and optical transparency. mdpi.commdpi.com Computational modeling allows for the in silico design of novel diamine structures, like derivatives of this compound, to fine-tune these properties. For example, simulations can predict how changes to the molecular backbone will affect polymer chain packing, free volume, and ultimately, the dielectric constant. mdpi.com

Structure-Property Relationships: By systematically modifying the structure of this compound in a computational model and calculating the resulting properties, researchers can establish clear structure-property relationships. nih.gov This provides valuable theoretical guidance for designing advanced materials. nih.gov For example, research has shown that introducing fluorine effectively reduces molecular polarization and disrupts chain regularity, which are key factors in achieving low dielectric constants. mdpi.com

Applications in Materials Science: The design of new fluorinated diamines extends to various applications. They can be used to create materials with enhanced thermal resistance, specific optical properties, or improved solubility and processability. chemmethod.com For instance, new diamine monomers have been designed with the specific goal of reducing charge transfer complex interactions to create highly transparent polyimides. mdpi.com

The Strategic Role of this compound in Advancing Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. The unique properties imparted by fluorine, such as altered lipophilicity, enhanced metabolic stability, and modulated electronic characteristics, make fluorinated compounds highly sought after. Among the vast array of fluorinated building blocks, this compound stands out as a versatile precursor for a variety of complex and high-value molecules. Its vicinal diamine functionality, combined with a gem-difluoro group, offers a unique platform for synthetic innovation.

Role in Complex Molecule Synthesis and Medicinal Chemistry Building Blocks

The introduction of fluorine into drug candidates is a principal strategy for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov The gem-difluoromethylene (CF2) group, in particular, is a valuable motif found in numerous pharmaceuticals and biologically active compounds. enamine.net It often serves as a bioisostere of a carbonyl group or an ether oxygen atom, and its presence can significantly improve metabolic stability and other pharmacokinetic properties. enamine.netrsc.org As a bifunctional molecule, 3,3-Difluoropropane-1,2-diamine provides a scaffold that can be readily incorporated into larger, more complex structures, making it a valuable building block in drug design and discovery.

The development of peptidomimetics—molecules that mimic the structure and function of peptides—is a major focus in medicinal chemistry to overcome the limitations of natural peptides, such as poor stability and bioavailability. Fluorinated amino acids and their derivatives are key components in this endeavor.

While direct literature detailing the use of this compound in the synthesis of specific peptidomimetics is not extensively published, its structure is ideally suited for this application. The vicinal diamine can be used to construct backbone-modified peptide analogues. For instance, one of the amino groups could be incorporated into a peptide chain via standard amide bond coupling, while the second amino group allows for cyclization or the attachment of other functionalities, leading to constrained and conformationally defined structures. The gem-difluoro group on the propane (B168953) backbone would be positioned to influence the electronic environment and stability of the resulting peptidomimetic, potentially enhancing its binding affinity to biological targets and its resistance to enzymatic degradation.

The table below outlines the potential contributions of this building block to the field of peptidomimetics.

| Feature of this compound | Potential Impact on Peptidomimetics |

| Vicinal Diamine Moiety | Enables synthesis of backbone-modified or cyclic peptide analogues. |

| gem-Difluoro Group | Can act as a stable isostere of a carbonyl group, improving metabolic stability. |

| Chiral Centers | Allows for the creation of stereochemically defined peptidomimetics. |

| Increased Lipophilicity | The fluorine atoms can enhance cell membrane permeability. |

Bioactive scaffolds are core molecular structures upon which a variety of functional groups can be built to create libraries of potential drug candidates. Fluorinated heterocycles are particularly important scaffolds in medicinal chemistry. nih.govresearchgate.net The 1,2-diamine functionality of this compound makes it an excellent precursor for the synthesis of various fluorine-containing nitrogen heterocycles.

Through condensation reactions with dicarbonyl compounds, carboxylic acid derivatives, or other bifunctional electrophiles, this compound can be readily converted into a range of saturated heterocyclic systems, such as fluorinated pyrazines, piperazines, or diazepines. These scaffolds are prevalent in many classes of therapeutic agents. The presence of the gem-difluoro group is critical, as it can impart desirable properties to the final bioactive molecule, including increased metabolic stability and modulated pKa of the nitrogen atoms, which can fine-tune receptor binding interactions.

The following table summarizes the synthetic utility of this compound for creating bioactive scaffolds.

| Reactant Class | Resulting Heterocyclic Scaffold | Potential Therapeutic Area |

| α-Diketones | Dihydropyrazines | Antiviral, Anticancer |

| Dicarboxylic Acids | Diazepinones/Diketopiperazines | CNS agents, Antibacterials |

| Carbon Disulfide | Imidazolidine-2-thiones | Antifungal, Enzyme inhibitors |

| Phosgene Equivalents | Imidazolidin-2-ones | Serotonin receptor modulators |

The impact of organofluorine compounds extends significantly into the agrochemical industry, with a substantial percentage of modern pesticides containing fluorine to enhance their efficacy and stability. nih.govresearchgate.netyoutube.com Fluorinated building blocks are essential for the synthesis of these active ingredients. biesterfeld.no Although specific examples of this compound in commercial agrochemicals are not prominent in available literature, its structural motifs are highly relevant. The introduction of fluorine into agrochemicals can improve parameters such as transport to the target site and resistance to metabolic breakdown in the field. researchgate.net

As a diamine, it can be used as a linker or core component in the synthesis of novel herbicides, fungicides, or insecticides. For example, it could be used to synthesize fluorinated analogues of existing agrochemicals, potentially leading to products with improved performance profiles.

In the realm of specialty chemicals, fluorinated diamines are used as monomers for high-performance polymers like fluorinated polyimides and polyamides. mdpi.comresearchgate.netnih.gov These materials are known for their exceptional thermal stability, chemical resistance, and specific optical properties. researchgate.netnih.gov The incorporation of this compound into a polymer backbone could yield materials with unique properties, suitable for applications in electronics, aerospace, and specialty coatings. mdpi.comnih.gov

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Single-crystal analysis using programs like SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and fluorine positioning. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- NMR Spectroscopy : NMR confirms fluorination patterns (e.g., coupling constants between fluorine atoms). NMR identifies amine proton environments and diastereotopic splitting.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns.

Advanced Tip : For ambiguous stereochemistry, circular dichroism (CD) or vibrational circular dichroism (VCD) can resolve enantiomeric purity .

What analytical strategies resolve contradictions in reported reactivity data for fluorinated diamines?

Advanced Research Focus

Discrepancies in reactivity (e.g., nucleophilic substitution rates) often arise from solvent polarity, pH, or trace metal contamination. Methodological approaches include:

- Control Experiments : Systematic variation of solvents (polar aprotic vs. protic) and pH to isolate contributing factors.

- DFT Calculations : Modeling transition states to predict regioselectivity in reactions (e.g., amide bond formation).

- Kinetic Studies : Monitoring reaction progress via in-situ IR or HPLC to identify intermediates.

Case Study : Conflicting reports on amine basicity can be reconciled by measuring pKa values in standardized buffers (e.g., aqueous vs. non-aqueous conditions) .

How does fluorination impact the compound’s interactions with biological targets?

Advanced Research Focus

Fluorination alters electronic and steric properties, influencing binding to enzymes or receptors. Key methodologies:

- Docking Simulations : Molecular dynamics (MD) using software like AutoDock to predict binding poses with targets (e.g., cytochrome P450 enzymes).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for fluorinated vs. non-fluorinated analogs.

- SAR Studies : Comparing bioactivity of 3,3-difluorinated derivatives with mono- or non-fluorinated analogs (see table below).

Q. Advanced Research Focus

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry.

- Scale-Up Issues : Racemization risks during purification; mitigated by low-temperature crystallization.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee).

Case Study : A 2024 study achieved 98% ee via kinetic resolution using immobilized lipases, highlighting enzyme-substrate compatibility challenges .

How do solvent and temperature affect the stability of this compound in solution?

Q. Basic Research Focus

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) monitored by HPLC.

- Solvent Effects : Aprotic solvents (e.g., DMF) enhance stability compared to protic solvents (e.g., MeOH), which promote hydrolysis.

- pH Dependence : Neutral or slightly acidic conditions (pH 5–6) minimize amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.